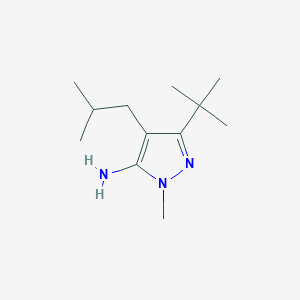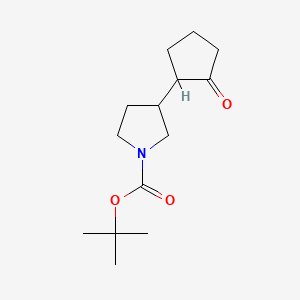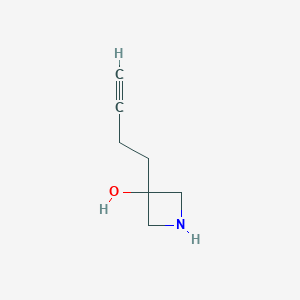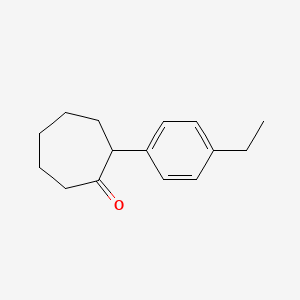![molecular formula C49H58N4O8S4 B13480472 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions would depend on the desired purity and yield of the final product. Common techniques used in the synthesis of such complex molecules include:
Condensation reactions: Combining smaller molecules to form larger ones.
Cyclization reactions: Forming ring structures from linear molecules.
Functional group transformations: Modifying specific functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen to increase the oxidation state of the molecule.
Reduction: Adding hydrogen or removing oxygen to decrease the oxidation state of the molecule.
Substitution: Replacing one functional group with another.
Addition: Adding new atoms or groups to the molecule without breaking any bonds.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions might produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: As a component in materials science or nanotechnology.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific molecular structure and the targets it interacts with. Potential mechanisms of action include:
Binding to specific receptors or enzymes: Modulating their activity.
Interacting with cellular membranes: Affecting their permeability or stability.
Generating reactive oxygen species: Inducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to this one might include other benzothiazole derivatives or molecules with similar functional groups. Examples include:
2-(2’-Hydroxyphenyl)benzothiazole: A fluorescent dye used in biochemical assays.
Benzothiazole-2-thiol: A reagent used in organic synthesis.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable tool for various scientific research applications.
Eigenschaften
Molekularformel |
C49H58N4O8S4 |
|---|---|
Molekulargewicht |
959.3 g/mol |
IUPAC-Name |
N,N-diethylethanamine;3-[5-methoxy-2-[(E)-2-[(3E)-3-[(2E)-2-[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]-2-(N-phenylanilino)cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C43H43N3O8S4.C6H15N/c1-53-35-19-21-39-37(29-35)44(25-9-27-57(47,48)49)41(55-39)23-17-31-15-16-32(43(31)46(33-11-5-3-6-12-33)34-13-7-4-8-14-34)18-24-42-45(26-10-28-58(50,51)52)38-30-36(54-2)20-22-40(38)56-42;1-4-7(5-2)6-3/h3-8,11-14,17-24,29-30H,9-10,15-16,25-28H2,1-2H3,(H-,47,48,49,50,51,52);4-6H2,1-3H3 |
InChI-Schlüssel |
BZDZWRDWUUXPKI-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)S/C(=C/C=C/3\CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)/C=C/C6=[N+](C7=C(S6)C=CC(=C7)OC)CCCS(=O)(=O)[O-])/N2CCCS(=O)(=O)O |
Kanonische SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=CC=C3CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)C=CC6=[N+](C7=C(S6)C=CC(=C7)OC)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)


![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)




